molecular formula C20H13ClFN3O3 B2740484 2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326835-06-6

2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2740484
CAS No.: 1326835-06-6
M. Wt: 397.79
InChI Key: JXHGQUZBZADIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C20H13ClFN3O3 and its molecular weight is 397.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds with complex structures, including those with benzodioxol, chloro-fluorophenyl, and pyrazolo[1,5-a]pyrazin motifs, are of interest in the synthesis and structural characterization within the field of organic chemistry. Their synthesis often involves multi-step reactions and can lead to materials with interesting physical and chemical properties. The structural characterization of such compounds, through techniques like single crystal diffraction, is crucial for understanding their potential applications in various fields, including material science and pharmaceutical research (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Antibacterial Activity

Compounds that incorporate elements of the chemical structure have been explored for their potential antibacterial activity. The synthesis of novel organic compounds and testing for antibacterial properties is a common research application. Such studies are essential for developing new antimicrobial agents in response to the global challenge of antibiotic resistance (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009).

Anti-inflammatory and Antitumor Activities

Research into the biological activities of synthetic compounds often includes screening for anti-inflammatory and antitumor properties. Compounds with specific structural characteristics, such as those related to the query compound, can exhibit significant biological activities. This includes the potential for use in treatments targeting inflammation and cancer, highlighting the importance of synthetic chemistry in medicinal research (K. Sunder, Jayapal Maleraju, 2013).

Herbicidal Activity

The search for novel herbicides often leads to the synthesis and testing of compounds with diverse structural features. The efficacy of these compounds against various weed species can provide valuable insights into the development of new agricultural chemicals. This research area underscores the intersection of organic chemistry and agronomy, aiming to address the challenges of weed resistance and crop safety (Yuhan Zhou, Na Xue, Guowei Wang, Jingping Qu, 2010).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c21-15-8-14(22)3-1-13(15)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-8,16-17,23H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNSZRRWPVBYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(C=C2)CC3=C(C=C(C=C3)F)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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